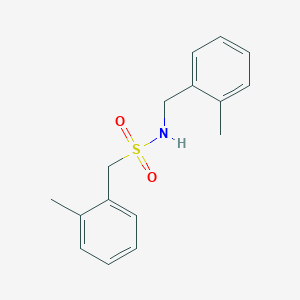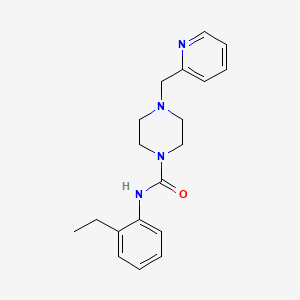![molecular formula C18H12Cl2N2O4 B4629577 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4629577.png)
5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, involves several steps and precise conditions. Barakat et al. (2015) detailed the synthesis and spectral characterization of this compound. The synthesis process employed various techniques and methods, ensuring the formation of the desired compound with high purity and stability (Barakat et al., 2015).
Molecular Structure Analysis
The molecular structure of the compound was extensively studied using X-ray crystallography. Barakat et al. (2015) conducted a solid-state molecular structure study of the compound, providing insights into its molecular geometry and conformation. The study also included Density Functional Theory (DFT) analysis to understand the relative stabilities of possible isomers (Barakat et al., 2015).
Chemical Reactions and Properties
The compound's chemical reactions and properties are influenced by its structure and functional groups. The study by Barakat et al. (2015) also included analysis of vibrational spectra and electronic spectra, which are critical in understanding the chemical behavior of the compound under different conditions (Barakat et al., 2015).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, are essential for its handling and application in various fields. The synthesis and characterization methods provide valuable data on these physical properties, although specific details were not found in the current literature.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different environmental conditions, and potential for chemical modifications, are essential for understanding the applications and limitations of this compound. The spectral analysis and isomerism studies by Barakat et al. (2015) offer insights into some of these properties (Barakat et al., 2015).
Aplicaciones Científicas De Investigación
Spectral Studies and Molecular Interactions
Research on molecules similar to 5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione has highlighted their unique spectral properties. One study focused on D-π-A molecules, related in structure, examining their UV-visible absorption spectra and fluorescence emission, providing insight into their potential for creating H-aggregate formations and understanding the intramolecular charge transfer (ICT) processes (Chen et al., 2001).
Synthesis Techniques
Innovative synthesis methods for related pyrimidinetrione derivatives have been developed, such as a catalyst-free, one-pot synthesis approach, offering a green and efficient route to create a diverse array of pharmaceutically relevant compounds (Brahmachari & Nayek, 2017). Another study introduced microwave irradiation as a technique for synthesizing tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives, showcasing a rapid and efficient method for obtaining complex organic molecules (Abdalha et al., 2011).
Biological Activity
While direct studies on the exact compound were not found, research on structurally similar pyrimidine derivatives revealed their biological significance. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have been synthesized and shown to exhibit moderate anti-inflammatory activities, indicating the potential for similar compounds to act as therapeutic agents (Tozkoparan et al., 1999).
Crystal Structure and Material Science Applications
The synthesis and characterization of novel 5-hydroxymethylpyrimidines with variations at the 4-position revealed insights into their cytotoxic properties against both normal and cancer cell lines, demonstrating the importance of these compounds in material science and medical research (Stolarczyk et al., 2021).
Propiedades
IUPAC Name |
5-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c19-14-2-1-3-15(20)13(14)9-26-11-6-4-10(5-7-11)8-12-16(23)21-18(25)22-17(12)24/h1-8H,9H2,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIUIZYUTDTKSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4629502.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4629522.png)
![4-[(2-methylbenzyl)(methylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4629528.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-1-pyrrolidinecarbothioamide](/img/structure/B4629529.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4629531.png)
![3-(2-chlorobenzyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B4629539.png)
![4-methoxy-N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4629545.png)
![3,4,8-trimethyl-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4629552.png)

![methyl 2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4629562.png)
![4-{[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4629569.png)

![N-(3-{N-[(3,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4629585.png)
![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)